Direct Head-to-Head Comparison: Ciwujianoside B vs. Rhodioside vs. Astragaloside IV in Radioprotection
In a direct head-to-head comparison of three glycosides, Ciwujianoside B was evaluated alongside rhodioside and astragaloside IV for radioprotective efficacy in γ-irradiated mice. All three compounds were administered at an identical dose of 40 mg/kg i.g. daily for 7 days prior to 6.0 Gy total body irradiation [1]. Rhodioside demonstrated superior protective efficacy compared to both Ciwujianoside B and astragaloside IV [1]. This comparison establishes the relative potency ranking of Ciwujianoside B within this specific class of radioprotective glycosides and clarifies that it does not represent the most potent option in this assay system.
| Evidence Dimension | Radioprotective efficacy ranking in γ-irradiated mice |
|---|---|
| Target Compound Data | 40 mg/kg i.g. × 7 days; intermediate efficacy (explicitly less protective than rhodioside) |
| Comparator Or Baseline | Rhodioside: 40 mg/kg i.g. × 7 days (highest efficacy); Astragaloside IV: 40 mg/kg i.g. × 7 days (lowest efficacy among the three) |
| Quantified Difference | Efficacy ranking: Rhodioside > Ciwujianoside B > Astragaloside IV |
| Conditions | Mice pretreated with glycosides (40 mg/kg, i.g.) daily for 7 days prior to 6.0 Gy total body γ-irradiation |
Why This Matters
Procurement decisions for radioprotection studies must account for this established efficacy ranking: Ciwujianoside B offers a distinct intermediate-efficacy profile that may be preferable when the higher potency of rhodioside is not required or when comparative mechanism-of-action studies across potency tiers are being designed.
- [1] Li YR, Cao W, Guo J, et al. Comparative investigations on the protective effects of rhodioside, ciwujianoside-B and astragaloside IV on radiation injuries of the hematopoietic system in mice. Phytother Res. 2011;25(5):644-650. View Source
